L-Histidyl-L-isoleucylglycyl-L-isoleucine
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Overview
Description
L-Histidyl-L-isoleucylglycyl-L-isoleucine is a peptide compound composed of the amino acids L-histidine, L-isoleucine, glycine, and another L-isoleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-isoleucylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-isoleucylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may lead to the formation of histidine derivatives .
Scientific Research Applications
L-Histidyl-L-isoleucylglycyl-L-isoleucine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the treatment of specific diseases.
Industry: Utilized in the development of new materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Histidyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, influencing various biochemical processes. Additionally, the peptide can interact with cellular receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another peptide with similar structure and properties.
L-Histidyl-L-isoleucine: A simpler peptide with fewer amino acids
Uniqueness
L-Histidyl-L-isoleucylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with metal ions and cellular receptors sets it apart from other similar compounds .
Properties
CAS No. |
918661-93-5 |
---|---|
Molecular Formula |
C20H34N6O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H34N6O5/c1-5-11(3)16(26-18(28)14(21)7-13-8-22-10-24-13)19(29)23-9-15(27)25-17(20(30)31)12(4)6-2/h8,10-12,14,16-17H,5-7,9,21H2,1-4H3,(H,22,24)(H,23,29)(H,25,27)(H,26,28)(H,30,31)/t11-,12-,14-,16-,17-/m0/s1 |
InChI Key |
GJVWMSINIDIRTK-FGBNXSKPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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